molecular formula C18H13FN6S B14928564 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928564
M. Wt: 364.4 g/mol
InChI Key: PHZIHCVEQZKRQW-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate forms the pyrazole ring, which is then further reacted with other intermediates to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C18H13FN6S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13FN6S/c1-9-10(2)26-18-15(9)17-21-16(24-25(17)8-20-18)14-7-13(22-23-14)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23)

InChI Key

PHZIHCVEQZKRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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